

# An In-depth Technical Guide to Cuprous Iodide: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *Cuprous iodide*

Cat. No.: *B041226*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cuprous iodide** (Copper(I) iodide), a versatile inorganic compound widely employed in organic synthesis and of significant interest to the pharmaceutical and materials science sectors. This document details its chemical identifiers, physical and chemical properties, and provides in-depth experimental protocols for its key applications.

## Core Identifiers and Properties of Cuprous Iodide

**Cuprous iodide**, with the chemical formula  $CuI$ , is a well-characterized compound. Its fundamental identifiers and properties are crucial for its application in research and development.

## Chemical Identifiers

A comprehensive list of identifiers for **cuprous iodide** is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Table 1: Chemical Identifiers for **Cuprous Iodide**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
CAS Number	7681-65-4
IUPAC Name	Copper(I) iodide
Other Names	Cuprous iodide, Marshite
Molecular Formula	CuI
InChI	InChI=1S/Cu.II/h;1H/q+1;/p-1
InChIKey	LSXDOTMGLUJQCM-UHFFFAOYSA-M
Canonical SMILES	[Cu]I
PubChem CID	24350, 6432705
EC Number	231-674-6
UNII	7DE9CA6IL2

## Physical and Chemical Properties

The physical and chemical properties of **cuprous iodide** are summarized in Table 2. It is a white to off-white solid that is sparingly soluble in water but dissolves in the presence of excess iodide ions or other complexing agents. Samples can appear tan or brownish due to the facile oxidation of the iodide anion to iodine.

Table 2: Physical and Chemical Properties of **Cuprous Iodide**

Property	Value
Molar Mass	190.45 g/mol
Appearance	White to pale brown powder or crystals
Density	5.62 - 5.67 g/cm <sup>3</sup>
Melting Point	605 - 606 °C
Boiling Point	1290 °C (decomposes)
Solubility in Water	0.000042 g/100 mL
Crystal Structure	Zincblende ( $\gamma$ -CuI) below 390 °C
Refractive Index	2.346

## Applications in Organic Synthesis and Drug Development

**Cuprous iodide** is a cornerstone catalyst and reagent in a multitude of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

## Key Catalytic Reactions

**Cuprous iodide** is instrumental in several named reactions, often used as a catalyst or co-catalyst. A summary of its role in these key transformations is presented in Table 3.

Table 3: Major Applications of **Cuprous Iodide** in Catalysis

Reaction	Role of Cuprous Iodide	Bond Formed	Relevance
Sonogashira Coupling	Co-catalyst with Palladium	C(sp)-C(sp <sup>2</sup> )	Synthesis of conjugated enynes, natural products, and pharmaceuticals.
Ullmann Condensation	Catalyst	C-N, C-O, C-S	Formation of diaryl ethers, amines, and thioethers; crucial for many drug scaffolds.
Click Chemistry (CuAAC)	Catalyst	C-N (Triazole ring)	Bioconjugation, drug discovery, materials science; known for its high efficiency and selectivity.
Negishi Coupling	Catalyst/Co-catalyst	C(sp <sup>2</sup> )-C(sp <sup>2</sup> )	Synthesis of unsymmetrical biaryls.

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments where **cuprous iodide** is a critical component.

### Protocol 1: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Methodology:

- Reaction Setup: To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) in a reaction flask, add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 0.05 eq) and **cuprous iodide** (0.025 - 0.1 eq).

- Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1 - 1.2 mmol) followed by a base, typically an amine such as triethylamine or diisopropylamine (2.0 - 7.0 eq).
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

## Protocol 2: Ullmann C-N Coupling (N-Arylation)

The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, with the N-arylation of amines and amides being a prominent application.

Methodology:

- Reagent Preparation: In an oven-dried reaction vessel, add **cuprous iodide** (5-20 mol%), a ligand (e.g., N-methylglycine, 20 mol%), and a base (e.g., K<sub>3</sub>PO<sub>4</sub>, 2.0 eq).
- Reaction Assembly: Add the aryl iodide (1.0 mmol) and the amine or amide nucleophile (1.2 mmol) to the vessel.
- Solvent Addition: Add a suitable solvent, such as DMSO or dioxane (3-5 mL).
- Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir for the designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
- Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by column chromatography.

## Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Methodology:

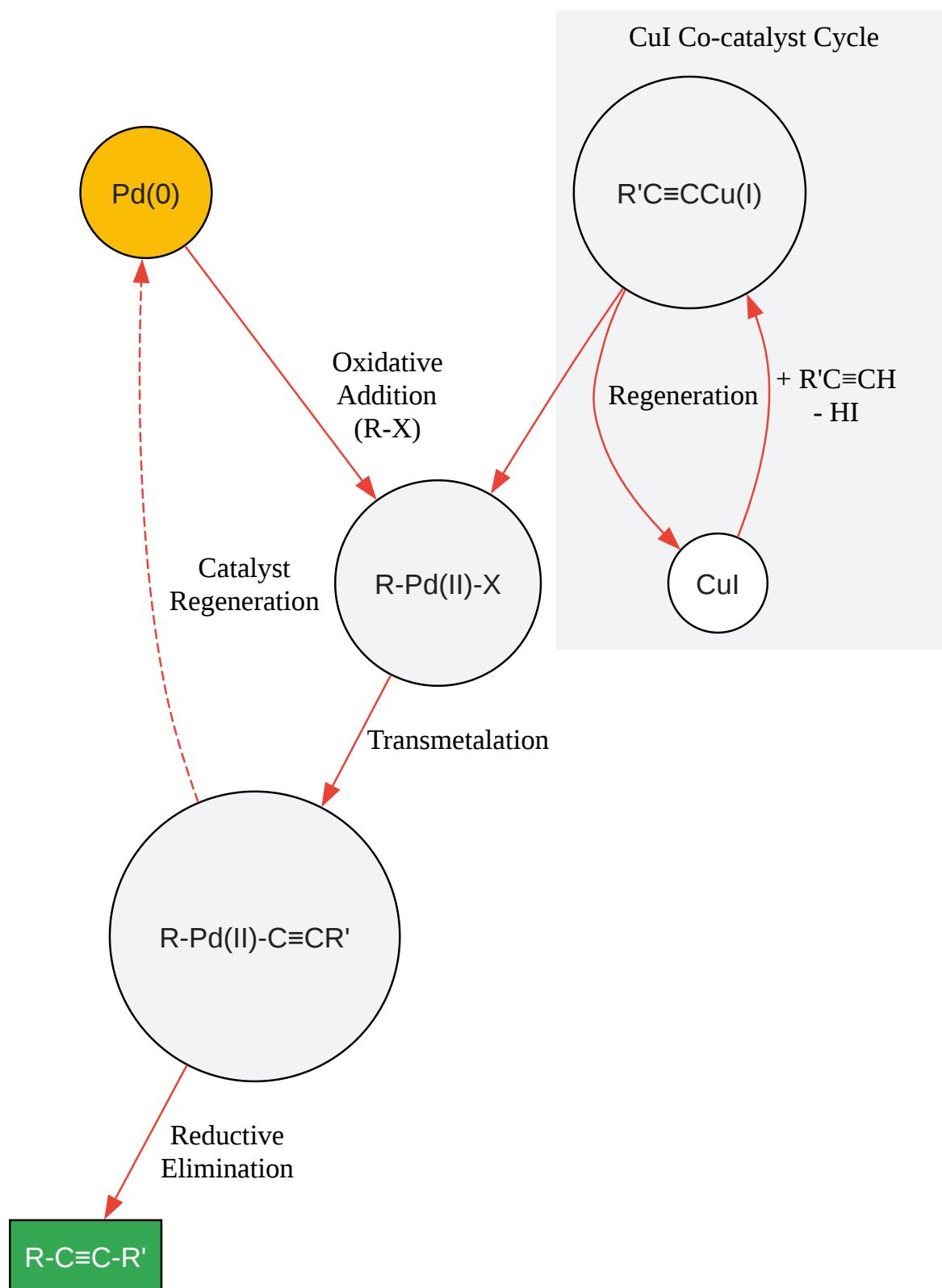
- Catalyst Preparation: In a reaction tube, prepare a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., a mixture of water and t-butanol).
- Initiation of Reaction: To this mixture, add a source of copper(I). This can be **cuprous iodide** directly (5-10 mol%) or generated *in situ* by the reduction of a copper(II) salt (e.g., CuSO<sub>4</sub>·5H<sub>2</sub>O, 1-5 mol%) with a reducing agent like sodium ascorbate (5-10 mol%).
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC.
- Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product can be further purified by recrystallization or column chromatography if necessary.

## Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the catalytic cycle of the Sonogashira coupling.

## General Experimental Workflow for CuI-Catalyzed Cross-Coupling



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